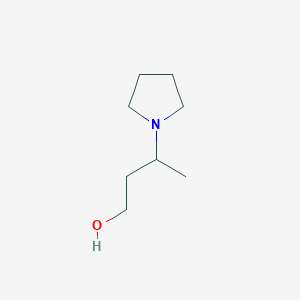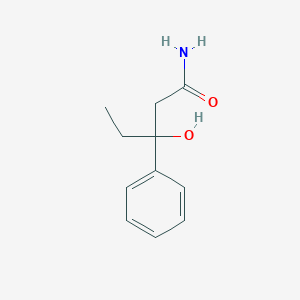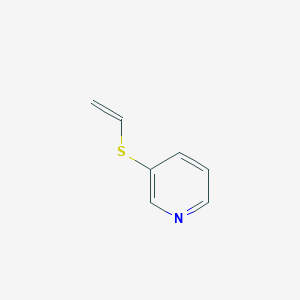
3-(Vinylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Vinylthio)pyridine is a heterocyclic organic compound with a molecular formula of C7H7NS. It is a yellow liquid with a strong odor and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-(Vinylthio)pyridine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also thought to interact with various enzymes and proteins in the body, although the exact mechanisms of these interactions are not yet fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Vinylthio)pyridine are not well studied. However, it is believed to have various effects on the body, including anti-inflammatory, analgesic, and antipyretic effects. It may also have potential applications in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Vinylthio)pyridine in lab experiments include its relatively low cost, high yield, and ease of synthesis. However, its limitations include its strong odor and potential toxicity, which may require the use of protective equipment and careful handling.
Direcciones Futuras
There are many potential future directions for research involving 3-(Vinylthio)pyridine. These include the development of new drugs and pharmaceuticals, the study of its mechanisms of action, and the investigation of its potential applications in the treatment of various diseases and conditions. Additionally, further research may be needed to fully understand the biochemical and physiological effects of 3-(Vinylthio)pyridine and its potential limitations for lab experiments.
Conclusion
In conclusion, 3-(Vinylthio)pyridine is a heterocyclic organic compound with various scientific research applications. Its synthesis method involves the reaction of 3-bromopyridine with sodium vinyl sulfide in the presence of a palladium catalyst. While its mechanism of action and biochemical and physiological effects are not well understood, it has potential applications in the development of new drugs and pharmaceuticals and the treatment of various diseases and conditions. Further research is needed to fully understand its potential and limitations for lab experiments.
Métodos De Síntesis
The synthesis of 3-(Vinylthio)pyridine involves the reaction of 3-bromopyridine with sodium vinyl sulfide in the presence of a palladium catalyst. This reaction results in the formation of 3-(Vinylthio)pyridine with a yield of around 70%.
Aplicaciones Científicas De Investigación
3-(Vinylthio)pyridine is used in various scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of the mechanisms of various biological and chemical processes.
Propiedades
Número CAS |
140472-72-6 |
|---|---|
Nombre del producto |
3-(Vinylthio)pyridine |
Fórmula molecular |
C7H7NS |
Peso molecular |
137.2 g/mol |
Nombre IUPAC |
3-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2 |
Clave InChI |
HPBFUIZWEUIGHN-UHFFFAOYSA-N |
SMILES |
C=CSC1=CN=CC=C1 |
SMILES canónico |
C=CSC1=CN=CC=C1 |
Sinónimos |
Pyridine, 3-(ethenylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



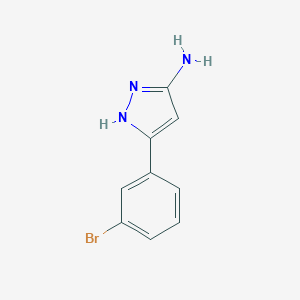
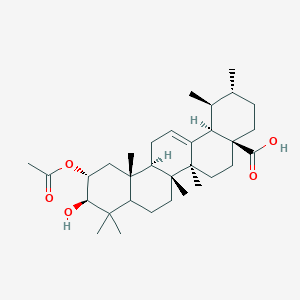

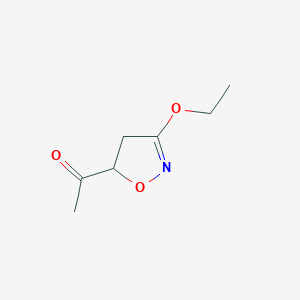
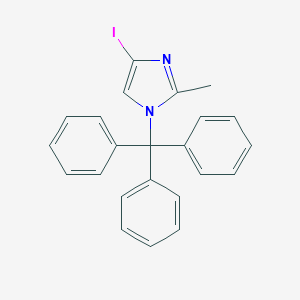
![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
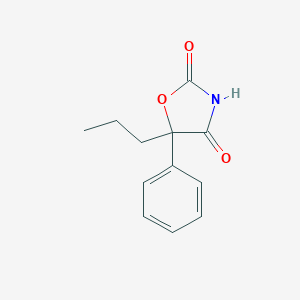
![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)
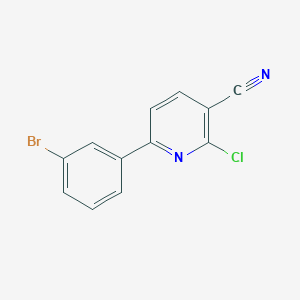

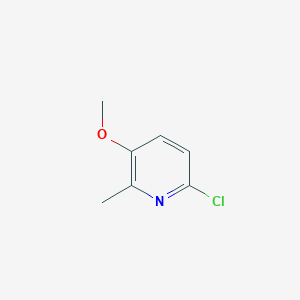
![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
